L-826,141
Description
This compound is a highly fluorinated benzenemethanol derivative with a complex substitution pattern. Its IUPAC name indicates a benzenemethanol core (C₆H₅CH₂OH) substituted at the 4-position with an ethyl group bearing two distinct aromatic moieties:
- 3,4-bis(difluoromethoxy)phenyl: A phenyl ring with difluoromethoxy (-OCF₂H) groups at positions 3 and 2.
- 3-methyl-1-oxido-4-pyridinyl: A pyridine ring oxidized to an N-oxide, with a methyl group at position 3. Additionally, the benzenemethanol’s alpha carbons (adjacent to the hydroxyl group) are substituted with trifluoromethyl (-CF₃) groups, making it alpha,alpha-bis(trifluoromethyl) .
The compound’s extensive fluorination likely enhances lipophilicity, metabolic stability, and electronic properties, which are critical for pharmaceutical or agrochemical applications.
Properties
CAS No. |
491869-01-3 |
|---|---|
Molecular Formula |
C25H19F10NO4 |
Molecular Weight |
587.4 g/mol |
IUPAC Name |
2-[4-[1-[3,4-bis(difluoromethoxy)phenyl]-2-(3-methyl-1-oxidopyridin-1-ium-4-yl)ethyl]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-ol |
InChI |
InChI=1S/C25H19F10NO4/c1-13-12-36(38)9-8-15(13)10-18(16-4-7-19(39-21(26)27)20(11-16)40-22(28)29)14-2-5-17(6-3-14)23(37,24(30,31)32)25(33,34)35/h2-9,11-12,18,21-22,37H,10H2,1H3 |
InChI Key |
QJLFNDIEDQOREP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C[N+](=C1)[O-])CC(C2=CC=C(C=C2)C(C(F)(F)F)(C(F)(F)F)O)C3=CC(=C(C=C3)OC(F)F)OC(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-(2-(3,4-bis-difluoromethoxyphenyl)-2-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl)-ethyl)-3-methylpyridine-1-oxide L-826,141 |
Origin of Product |
United States |
Preparation Methods
The synthesis of L 826141 involves multiple steps, starting with the preparation of the core pyridine structure, followed by the introduction of various functional groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
L 826141 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Chemistry: Used as a tool compound to study the inhibition of phosphodiesterase 4 and its effects on cyclic adenosine monophosphate (cAMP) levels.
Industry: Utilized in the development of new pharmaceuticals targeting phosphodiesterase 4.
Mechanism of Action
L 826141 exerts its effects by selectively inhibiting phosphodiesterase 4, an enzyme responsible for breaking down cAMP. By inhibiting this enzyme, L 826141 increases the levels of cAMP within cells, which in turn modulates various signaling pathways. This leads to the downregulation of cytokine production and an overall anti-inflammatory effect .
Comparison with Similar Compounds
Comparison with Similar Benzenemethanol Derivatives
Table 1: Structural and Functional Group Comparison
*Calculated based on IUPAC structure.
Key Findings:
Fluorination and Lipophilicity: The target compound’s bis(trifluoromethyl) and bis(difluoromethoxy) groups significantly increase its lipophilicity compared to non-fluorinated analogs like triphenylmethanol or 4-methoxy derivatives . Enhanced lipophilicity may improve membrane permeability but could also affect solubility. In contrast, Dicofol uses chlorinated substituents (trichloromethyl), which similarly enhance lipophilicity but with environmental persistence concerns.
Synthetic Complexity :
- The synthesis of the target compound likely involves multi-step reactions to introduce fluorinated and heteroaromatic groups. Similar compounds in (e.g., 4-fluoro derivative, 55% yield) suggest that fluorination at specific positions is feasible but may require optimized conditions .
Such a feature is absent in simpler benzenemethanols like those in . The bis(difluoromethoxy) groups are electron-withdrawing, which may influence reactivity or binding interactions in biological systems compared to electron-donating groups (e.g., methoxy in 4-methoxy derivatives).
Environmental and Safety Profiles: Dicofol , a structurally distinct benzenemethanol derivative, is an acaricide with documented environmental toxicity. The target compound’s fluorinated groups may reduce bioaccumulation compared to chlorinated analogs but require further ecotoxicological evaluation.
Biological Activity
Benzenemethanol, specifically the compound 4-[1-[3,4-bis(difluoromethoxy)phenyl]-2-(3-methyl-1-oxido-4-pyridinyl)ethyl]-α,α-bis(trifluoromethyl)- , is a complex aromatic alcohol characterized by its unique molecular structure. This compound is notable for its potential biological activity, particularly in pharmacological applications. The presence of multiple fluorinated groups enhances its stability and alters its biological interactions compared to non-fluorinated analogs.
Molecular Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 587.414 g/mol. Its structural complexity arises from the incorporation of difluoromethoxy and trifluoromethyl groups, which contribute to its chemical properties and biological activity.
Key Properties
| Property | Value |
|---|---|
| Molecular Formula | C25H19F10N2O4 |
| Molecular Weight | 587.414 g/mol |
| Boiling Point | Predicted: 574.8 °C |
| Density | Not specified |
The biological activity of benzenemethanol derivatives often correlates with their structural features. The specific mechanisms of action for this compound are still under investigation, but it is hypothesized that the presence of fluorinated groups may enhance interactions with biological targets such as enzymes and receptors.
Pharmacological Potential
Similar compounds have shown various pharmacological effects, including:
- Antimicrobial Activity : Fluorinated benzenemethanols have demonstrated efficacy against a range of pathogens.
- Anticancer Properties : Some derivatives exhibit cytotoxic effects on cancer cell lines, potentially through apoptosis induction.
- Neuroprotective Effects : Certain structural analogs have been studied for their ability to protect neuronal cells from oxidative stress.
Case Studies
- Antimicrobial Activity : A study on fluorinated benzenemethanol derivatives revealed significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
- Cytotoxicity Studies : Research involving the evaluation of various benzenemethanol derivatives indicated that modifications to the side chains could enhance cytotoxic effects against specific cancer cell lines, leading to further exploration of structure-activity relationships.
- Neuroprotection : Investigations into neuroprotective effects showed that certain derivatives could reduce neuronal cell death in models of oxidative stress, indicating a promising direction for treating neurodegenerative diseases.
Comparative Analysis with Related Compounds
To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzyl Alcohol | C6H5CH2OH | Simple structure; widely used as a solvent |
| 4-Methoxybenzyl Alcohol | C8H10O3 | Contains a methoxy group; used in fragrances |
| 4-Fluorobenzyl Alcohol | C7H7F | Fluorine substitution enhances stability |
| 4-[1-[3,4-bis(difluoromethoxy)phenyl]-2-(3-methyl-1-oxido-4-pyridinyl)ethyl]-α,α-bis(trifluoromethyl)- | C25H19F10N2O4 | Complex fluorinated structure; potential bioactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
